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Compound of Interest

Compound Name:
6-Methoxybenzothiazole-2-

carboxamide

Cat. No.: B1297885 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for 6-
methoxybenzothiazole-2-carboxamide, a heterocyclic compound of interest in medicinal

chemistry and drug development. The document details its structural characterization through

Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass

Spectrometry (MS). Detailed experimental protocols and data interpretation are presented to

aid researchers in the identification and characterization of this and similar molecules.

Spectroscopic Data Summary
The spectral data for 6-methoxybenzothiazole-2-carboxamide is summarized below,

providing a concise reference for its key characterization parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data of 6-Methoxybenzothiazole-2-carboxamide
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

7.99 d 9.0 1H H-4

7.82 br s 1H -CONH₂

7.55 d 2.5 1H H-7

7.15 dd 9.0, 2.5 1H H-5

3.87 s 3H -OCH₃

Solvent: DMSO-

d₆

Table 2: ¹³C NMR Spectral Data of 6-Methoxybenzothiazole-2-carboxamide

Chemical Shift (δ) ppm Assignment

162.8 C=O (Amide)

157.8 C-2

156.9 C-6

148.5 C-7a

135.8 C-3a

125.0 C-4

116.1 C-5

104.5 C-7

56.0 -OCH₃

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy
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Table 3: Predicted FT-IR Spectral Data for 6-Methoxybenzothiazole-2-carboxamide

Wavenumber (cm⁻¹) Vibration Type Intensity

3400-3200 N-H stretch (amide) Strong, Broad

3070-3010 C-H stretch (aromatic) Medium

2980-2850 C-H stretch (methyl) Medium

~1680 C=O stretch (amide I) Strong

~1600 N-H bend (amide II) Medium

1610, 1580, 1480 C=C stretch (aromatic) Medium-Strong

~1250 C-O stretch (aryl ether) Strong

~1170 C-N stretch (amide III) Medium

Note: The IR data is predicted based on characteristic functional group absorptions.

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for 6-Methoxybenzothiazole-2-carboxamide

m/z Interpretation

208 [M]⁺ (Molecular Ion)

191 [M - NH₃]⁺

163 [M - CONH₂]⁺

135 [M - CONH₂ - CO]⁺

Note: The Mass Spec data is predicted based on the molecular weight and expected

fragmentation patterns.

Experimental Protocols
Detailed methodologies for the acquisition of the spectral data are provided below.
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Synthesis of 6-Methoxybenzothiazole-2-carboxamide
The synthesis of 6-methoxybenzothiazole-2-carboxamide can be achieved through the

ammonolysis of the corresponding ester, ethyl 6-methoxybenzothiazole-2-carboxylate.

Ethyl 6-methoxy-
benzothiazole-2-carboxylate

Reflux (5h)

Conc. Aqueous Ammonia
in Ethanol

Vacuum Evaporation 6-Methoxybenzothiazole-
2-carboxamide

Click to download full resolution via product page

Synthesis Workflow

Procedure:

Dissolve ethyl 6-methoxybenzothiazole-2-carboxylate in ethanol.

Add concentrated aqueous ammonia to the solution.

Reflux the mixture for 5 hours, monitoring the reaction progress by Thin Layer

Chromatography (TLC).

Upon completion, evaporate the solvent under reduced pressure to obtain the crude product.

Purify the product by recrystallization.

NMR Spectroscopy
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NMR Analysis Workflow

Instrumentation: A 400 MHz or higher field NMR spectrometer. Sample Preparation: Dissolve

approximately 5-10 mg of the compound in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

¹H NMR Acquisition:

Pulse Program: Standard single-pulse experiment.

Spectral Width: 10-12 ppm.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-2 seconds. ¹³C NMR Acquisition:

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

Spectral Width: 200-220 ppm.

Number of Scans: 1024 or more, as needed for adequate signal-to-noise.

Relaxation Delay: 2-5 seconds. Data Processing: Process the raw data using appropriate

NMR software. This includes Fourier transformation, phase correction, baseline correction,

and referencing the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and

39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy
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IR Analysis Workflow

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer. Sample Preparation (KBr

Pellet Method):

Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) using

an agate mortar and pestle until a fine, homogeneous powder is obtained.

Press the powder into a thin, transparent pellet using a hydraulic press. Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and record the sample spectrum.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32. Data Processing: Perform baseline correction and identify the

wavenumbers of the major absorption bands.

Mass Spectrometry (MS)

Sample Introduction
(e.g., Direct Infusion or LC-MS)

Ionization
(e.g., ESI or EI)

Mass Analysis
(e.g., Quadrupole or TOF) Detection

Mass Spectrum
Analysis

(Molecular Ion,
Fragmentation Pattern)
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MS Analysis Workflow

Instrumentation: A mass spectrometer, for instance, a Liquid Chromatography-Mass

Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source. Sample

Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or

acetonitrile) to a concentration of approximately 1 µg/mL. Data Acquisition (ESI-MS):

Ionization Mode: Positive ion mode.

Mass Range: m/z 50-500.

Capillary Voltage: 3-4 kV.

Nebulizer Gas: Nitrogen. Data Analysis: Identify the molecular ion peak ([M+H]⁺ for ESI) and

analyze the fragmentation pattern to confirm the structure.

Data Interpretation and Structural Elucidation
The combined spectral data provides unambiguous evidence for the structure of 6-
methoxybenzothiazole-2-carboxamide.

¹H NMR: The aromatic region of the ¹H NMR spectrum shows three distinct signals

corresponding to the three protons on the benzothiazole ring system, with their splitting

patterns and coupling constants consistent with the proposed substitution pattern. The

singlet at 3.87 ppm confirms the presence of the methoxy group, and the broad singlet at

7.82 ppm is characteristic of the amide protons.

¹³C NMR: The ¹³C NMR spectrum displays the expected number of carbon signals. The

downfield signal at 162.8 ppm is characteristic of an amide carbonyl carbon. The signals for

the aromatic carbons and the methoxy carbon are all in their expected regions.

IR Spectroscopy: The predicted IR spectrum would show characteristic absorption bands for

the N-H stretching of the primary amide (two bands around 3400-3200 cm⁻¹), a strong C=O

stretching vibration for the amide I band (around 1680 cm⁻¹), and the N-H bending of the

amide II band (around 1600 cm⁻¹). The C-O stretching of the aryl ether and the aromatic

C=C stretching vibrations would further confirm the structure.
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Mass Spectrometry: The predicted mass spectrum would exhibit a molecular ion peak

corresponding to the molecular weight of the compound (208 g/mol ). The fragmentation

pattern would likely involve the loss of the carboxamide group and subsequent

fragmentations of the benzothiazole ring, providing further structural confirmation.

This comprehensive spectral analysis provides a robust characterization of 6-
methoxybenzothiazole-2-carboxamide, serving as a valuable resource for researchers in the

field.

To cite this document: BenchChem. [Spectral Data Analysis of 6-Methoxybenzothiazole-2-
carboxamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1297885#6-methoxybenzothiazole-2-carboxamide-
spectral-data-analysis-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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